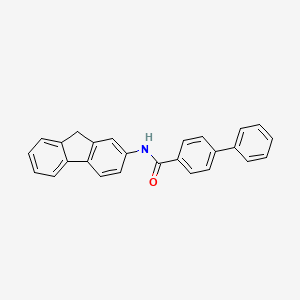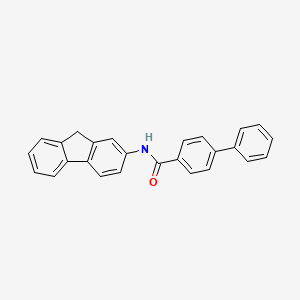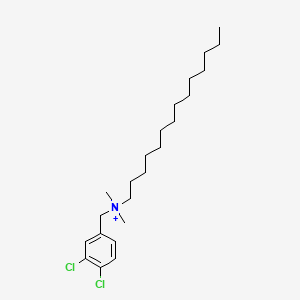
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium is a chemical compound with the molecular formula C23H40Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring, along with a long tetradecyl chain and a dimethylammonium group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium typically involves the reaction of 3,4-dichlorobenzyl chloride with N,N-dimethyltetradecylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and carbon atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Aplicaciones Científicas De Investigación
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium has several applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium involves its interaction with lipid bilayers and cell membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets microbial cell membranes, causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium chloride: A similar compound with a chloride counterion.
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanol: A related compound with a hydroxyl group instead of the ammonium group.
Uniqueness
This compound is unique due to its specific combination of a long alkyl chain, dimethylammonium group, and dichlorobenzene ring. This combination imparts distinct surfactant properties and makes it particularly effective in disrupting lipid bilayers, which is not as pronounced in similar compounds.
Propiedades
Número CAS |
58390-79-7 |
|---|---|
Fórmula molecular |
C23H40Cl2N+ |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)methyl-dimethyl-tetradecylazanium |
InChI |
InChI=1S/C23H40Cl2N/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-26(2,3)20-21-16-17-22(24)23(25)19-21/h16-17,19H,4-15,18,20H2,1-3H3/q+1 |
Clave InChI |
SIIGVROYKMLTGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



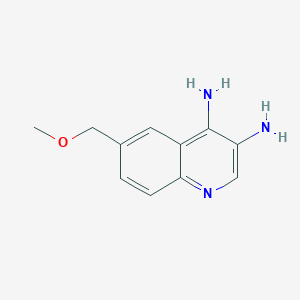
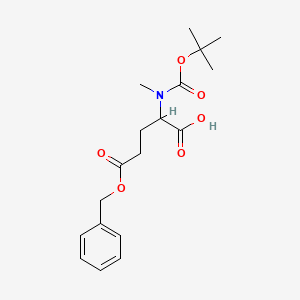



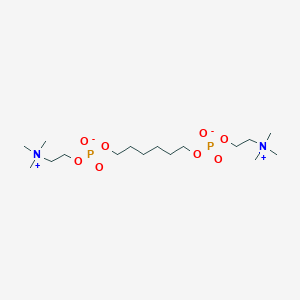
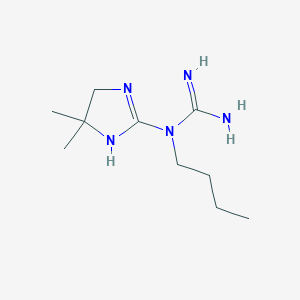

![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
